molecular formula C6H6ClN B094477 2-Chloro-3-methylpyridine CAS No. 18368-76-8

2-Chloro-3-methylpyridine

Cat. No. B094477
Key on ui cas rn: 18368-76-8
M. Wt: 127.57 g/mol
InChI Key: RKVUCIFREKHYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781452B2

Procedure details

Into a mixture of 2-chloro-3-methylpyridine (12.8 g, 100 mmol), urea hydrogen peroxide addition compound ((NH2)2CO.H2O2, 19.8 g, 210 mmol) and dichloromethane (130 ml) was added dropwise anhydrous trifluoroacetic acid (28.2 ml, 200 mmol) at 0° C. under nitrogen flow, and the reaction mixture was stirred at 0° C. for 1 hour. Then, after stirring for 30 minutes and elevating the reaction temperature to room temperature, an aqueous solution (200 ml) of sodium hydrosulfite (20 g) was added, and the reaction mixture was stirred for 15 minutes. 2N hydrochloric acid (50 ml) was added and the mixture was extracted with dichloromethane (120 ml), and after washed with sodium bicarbonate solution, the mixture was dried over magnesium sulfate and the solvent was evaporated, thereby yielding the title compound (9.00 g, 62.7 mmol, 63%) as a pale yellow solid.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.OO.NC(N)=[O:13].C(N)(N)=O.OO.FC(F)(F)C(O)=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl>ClCCl>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:13] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=NC=CC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO.NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
28.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, after stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (120 ml)
WASH
Type
WASH
Details
after washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=[N+](C=CC=C1C)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 62.7 mmol
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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